Isobutyl 2-furanpropionate

Flavor Chemistry Sensory Science Fragrance Formulation

Isobutyl 2-furanpropionate (CAS 105-01-1), also known as isobutyl furfurylacetate or FEMA 2198, is a fatty acid ester primarily utilized as a synthetic flavoring agent and fragrance ingredient. It is recognized for its characteristic fruity, winey, brandy-like aroma.

Molecular Formula C11H16O3
Molecular Weight 196.24 g/mol
CAS No. 105-01-1
Cat. No. B090918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsobutyl 2-furanpropionate
CAS105-01-1
Molecular FormulaC11H16O3
Molecular Weight196.24 g/mol
Structural Identifiers
SMILESCC(C)COC(=O)CCC1=CC=CO1
InChIInChI=1S/C11H16O3/c1-9(2)8-14-11(12)6-5-10-4-3-7-13-10/h3-4,7,9H,5-6,8H2,1-2H3
InChIKeySVDPTFHRRNUNRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery slightly soluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Isobutyl 2-Furanpropionate (CAS 105-01-1): Baseline Identity and Regulatory Standing for Flavor Procurement


Isobutyl 2-furanpropionate (CAS 105-01-1), also known as isobutyl furfurylacetate or FEMA 2198, is a fatty acid ester [1] primarily utilized as a synthetic flavoring agent and fragrance ingredient [2]. It is recognized for its characteristic fruity, winey, brandy-like aroma [3]. The compound is listed as a Generally Recognized As Safe (GRAS) food additive by FEMA and appears in the FDA's Substances Added to Food inventory (21 CFR 172.515) [4]. Its Joint FAO/WHO Expert Committee on Food Additives (JECFA) safety evaluation, updated in 2018, concluded 'No safety concern at current levels of intake when used as a flavouring agent' [5].

Regulatory clarity: GRAS listed (FEMA 2198), FDA 21 CFR 172.515, and JECFA 2018 “No safety concern” determination support flavor procurement.
Characteristic winey, brandy-like, fruity aroma profile for complex flavor formulation research and development.
Synthetic flavoring agent and fragrance ingredient for alcoholic beverage, gourmet fruit, and fine fragrance studies.

Why Generic Substitution of Isobutyl 2-Furanpropionate Fails: Physicochemical and Sensory Boundaries


While other alkyl esters of 2-furanpropionic acid, such as ethyl and isoamyl analogs, share a common metabolic pathway [1], they cannot be directly interchanged without impacting final product performance. The isobutyl ester's unique combination of a branched C4 alkyl chain and a furan ring dictates its distinct sensory profile, potency, and physical behavior in formulations. Substituting with a shorter-chain analog like ethyl 2-furanpropionate (CAS 10031-90-0) introduces a simpler fruity pineapple note and a lower boiling point, which alters both the aroma character and its release kinetics during processing . Conversely, the longer-chain isoamyl 3-(2-furan)propionate (CAS 7779-67-1) shifts the profile towards a sweet, green, floral aroma [2]. The quantitative evidence below demonstrates that these differences are measurable and consequential, requiring precise compound selection rather than in-class substitution.

Sensory character mismatch
Ethyl 2-furanpropionate lacks the winey/brandy complexity and delivers a simpler fruity pineapple note; isoamyl analog shifts to sweet, green, floral. Direct interchange alters aroma target.
Physical profile mismatch
Shorter-chain esters such as the ethyl analog exhibit lower boiling points and different release kinetics, which may change flavor retention in thermal processing.
Regulatory coverage gap
Not all furanpropionate esters share the identical JECFA safety evaluation history; substitution without verification may introduce regulatory uncertainty.

Product-Specific Quantitative Evidence Guide for Isobutyl 2-Furanpropionate (105-01-1)


Odor Character and Complexity: Complex Winey/Brandy Profile vs. Simple Fruity Notes of Analogs

The odor profile of isobutyl 2-furanpropionate is a complex 'fruity, winey, brandy-like aroma with woody and pineapple nuances,' as typically characterized at 10.00% in dipropylene glycol . This profile is distinctly different from its closest analogs. Ethyl 2-furanpropionate presents a simpler 'fruity pineapple aroma' described as reminiscent of chamomile , while isoamyl 3-(2-furan)propionate offers a 'sweet, green, slightly floral aroma' [1]. The presence of winey and brandy notes, unique to the isobutyl ester among this in-class set, makes it the preferred choice for alcoholic beverage and complex fruit flavor formulations where a dried-fruit or fermented undertone is required.

Odor Profile
Data to verify
Winey, brandy-like, woody, pineapple (10% DPG); ethyl analog simpler fruity pineapple; isoamyl sweet, green, floral.
Supports alcoholic beverage and complex fruit flavor selection.
Supplier/industry sensory evaluation; cross-study comparison.
Flavor Chemistry Sensory Science Fragrance Formulation

Flavor Potency and Taste Threshold: Measured Pungency at 50 ppm Defines a Safe Usage Window

Isobutyl 2-furanpropionate exhibits a biphasic taste response critical for its application safety and quality: it provides a 'sweet, dry, brandy flavor at low levels' but develops a 'pungent taste above 50 ppm' . Detailed taste characteristics at 10 ppm include 'winey, fruity pineapple, cherry and honey with slight spicy cinnamic and berry nuances' . In comparison, ethyl 2-furanpropionate's taste characteristics are reported at 15 ppm as 'pineapple, fruity, sweet, slightly spicy, tropical ripe and slightly jammy' . This means the isobutyl ester's recommended food use levels in final products are tightly constrained to 4–30 mg/kg [1] to avoid pungency, which is a much narrower operational window than for ethyl and isoamyl variants. This offers a clear formulation guide: its potent brandy note is best utilized at low concentrations, providing a high-impact flavor without sensory defect.

Taste Threshold
Reported
Pungent >50 ppm; sweet brandy at low levels (10 ppm). Ethyl analog no reported pungency ceiling.
Defined pungency threshold guides low-concentration use.
Recommended food use levels 4–30 mg/kg (FEMA/FDA).
Flavor Technology Taste Science Food Safety

Physical Property Differentiation: Higher Boiling Point and Density Profile Indicating Enhanced Stability in High-Temperature Processes

The physical properties of isobutyl 2-furanpropionate present a distinct profile compared to its closest homolog, ethyl 2-furanpropionate. The isobutyl ester has a significantly higher boiling point of 273°C (estimated at 760 mmHg) compared to the ethyl ester's 212°C (lit.) . Its density is also notably higher at 1.096 g/mL at 25°C vs. 1.054 g/mL . These differences directly impact performance in thermal food processing, such as baking or extrusion, where a higher boiling point correlates with better flavor retention and less loss to evaporation. For procurement, this means that replacing isobutyl 2-furanpropionate with ethyl 2-furanpropionate in a process reaching 200-250°C could lead to substantial volatile loss and an altered flavor profile in the final product.

Physical Properties
Data to verify
Boiling point 273°C (est) vs ethyl 212°C; density 1.096 vs 1.054 g/mL.
Higher boiling point supports flavor retention in thermal processes.
Estimated/literature values; validate under process conditions.
Physical Chemistry Process Engineering Formulation Stability

Safety Assessment Maturity: Resolved JECFA ADI Provides a Procurement-Grade Regulatory Certainty

The regulatory safety assessment of furan-substituted flavoring agents has been historically complex due to potential genotoxicity concerns related to the furan ring [1]. For isobutyl 2-furanpropionate, JECFA's 65th meeting (2005) could not apply its safety evaluation procedure because of these unresolved toxicological concerns [2]. However, following submission of additional genotoxicity and metabolism data for the substance group, JECFA re-evaluated the compound at its 86th meeting (2018) and concluded that there is 'No safety concern at current levels of intake when used as a flavouring agent' [3]. This final regulatory determination, which was subsequently endorsed by EFSA in FGE.67Rev3 [1], means that procurement and use of this specific compound in food applications is now underpinned by a definitive international safety assessment, reducing the regulatory risk for product developers and import/export clearance.

Regulatory Status
Reported
JECFA 2018: “No safety concern” at current intake; procedure applied after previous genotoxicity review.
Resolved regulatory status supports procurement confidence.
Evaluation endorsed by EFSA (2021).
Regulatory Science Toxicology Food Additive Safety

Best Research and Industrial Application Scenarios for Isobutyl 2-Furanpropionate (105-01-1)


Alcoholic and Gourmet Beverage Flavor Formulations

The compound's signature 'winey, brandy-like' aroma at low concentrations (4–30 mg/kg in final food) makes it uniquely suited for crafting rum, brandy, and wine cooler flavors. Its 2018 JECFA safety clearance provides the necessary regulatory confidence for global beverage brands [1].

Bakery and High-Temperature Processed Foods

With a boiling point approximately 61°C higher than its ethyl ester analog, isobutyl 2-furanpropionate is the technically superior choice for baked goods and extruded snacks where flavor retention during thermal processing (often exceeding 200°C) is critical .

Fine Fragrance and Cosmetic Accords Requiring a Woody-Fruity Complex

As a fragrance ingredient, it is recommended for use up to 6.0000% in the fragrance concentrate, delivering a 'fruity, floral, winey, woody, pineapple' profile at 10% in DPG [1]. This positions it as a key middle note for chypre and oriental fine fragrances where a dried-fruit, brandy undertone is desired.

Data-Driven Procurement for Industrial Flavor Houses

The well-defined pungency threshold (>50 ppm) provides a built-in quality control marker. Procurement specifications can stipulate a purity range of 96.00 to 100.00% (sum of isomers) , ensuring consistent sensory performance and cost-in-use calculations that prevent the costly off-note.

Application
Selection Property
Validation Focus
Alcoholic beverage and complex fruit flavor development
Winey, brandy-like aroma character at low use levels
Flavor potency within regulatory safety margins
High-temperature processed food formulations
Elevated boiling point for thermal flavor retention
Flavor yield under baking/extrusion conditions
Fine fragrance and cosmetic accord design
Complex woody-fruity, brandy undertone
Olfactory performance at recommended fragrance concentrations
Industrial flavor procurement and QC specification
Defined pungency threshold and purity range
Sensory consistency and cost-in-use optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


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